Sterebin E

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

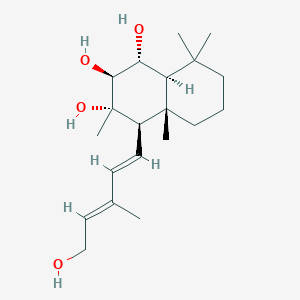

(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-13(9-12-21)7-8-14-19(4)11-6-10-18(2,3)16(19)15(22)17(23)20(14,5)24/h7-9,14-17,21-24H,6,10-12H2,1-5H3/b8-7+,13-9+/t14-,15-,16+,17+,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAJUEUHZWCNQM-UONADXLZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103848 | |

| Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114343-74-7 | |

| Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114343-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S,3S,4R,4aS,8aS)-Decahydro-4-[(1E,3E)-5-hydroxy-3-methyl-1,3-pentadien-1-yl]-3,4a,8,8-tetramethyl-1,2,3-naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sterebin E: A Technical Guide for Researchers

An In-depth Overview of the Labdane Diterpenoid from Stevia rebaudiana

Abstract

Sterebin E is a labdane diterpenoid, a class of natural products isolated from the leaves of Stevia rebaudiana Bertoni. This plant is renowned for its sweet-tasting steviol glycosides, but it also produces a variety of other phytochemicals with potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds. This document outlines detailed experimental protocols for the isolation and characterization of this compound, as well as methods for assessing its potential anti-inflammatory and cytotoxic activities.

Chemical Structure and Properties

This compound is classified as a labdane diterpenoid, characterized by a bicyclic core structure derived from four isoprene units.

Chemical Formula: C₂₀H₃₄O₄

Molecular Weight: 338.48 g/mol [1]

IUPAC Name: 4-[(1E,3Z)-5-hydroxy-3-methylpenta-1,3-dien-1-yl]-3,4a,8,8-tetramethyl-decahydronaphthalene-1,2,3-triol

SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK--(C)--INVALID-LINK--[C@@]2(C)CCCC(C)(C)[C@]12[H][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₄ | [2] |

| Molecular Weight | 338.48 | [1] |

| Appearance | Solid (Off-white to light yellow) | [2] |

| Purity | ≥96.54% (Commercially available standard) | [2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The characteristic chemical shifts in ¹H and ¹³C NMR spectra are invaluable for its identification.

¹H NMR (Proton NMR) Data: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for this compound would include those for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

¹³C NMR (Carbon NMR) Data: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, this would include signals for the diterpenoid skeleton, the side chain, and carbons bonded to oxygen.

Note: Specific ¹H and ¹³C NMR data for this compound are available from commercial suppliers and are detailed in the publication by Ibrahim NA, et al. (2007)[1][2][3].

Biological Activity and Therapeutic Potential

While extensive biological studies specifically on this compound are limited in publicly available literature, the broader class of diterpenoids from Stevia rebaudiana is known to possess a range of biological activities. These activities provide a basis for investigating the therapeutic potential of this compound.

Anti-inflammatory Activity

Many diterpenoids and other phytochemicals isolated from Stevia rebaudiana have demonstrated anti-inflammatory properties[4][5][6][7]. The anti-inflammatory effects of compounds from Stevia are often attributed to the modulation of key signaling pathways, such as the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway[4][5]. Given its structural similarity to other bioactive diterpenoids, it is plausible that this compound may also exhibit anti-inflammatory effects.

Cytotoxic Activity

Natural products are a rich source of compounds with cytotoxic activity against various cancer cell lines. While there is no specific data on the cytotoxicity of this compound, other compounds from Stevia rebaudiana have been investigated for their anticancer potential[6]. Therefore, evaluating the cytotoxic profile of this compound is a logical step in assessing its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Stevia rebaudiana

The following protocol is a generalized procedure based on methods for isolating diterpenoids from plant materials.

-

Extraction:

-

Air-dry the leaves of Stevia rebaudiana at room temperature and then grind them into a fine powder.

-

Macerate the powdered leaves in methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

The diterpenoids, including this compound, are expected to be present in the less polar fractions (n-hexane and chloroform).

-

-

Chromatographic Purification:

-

Subject the n-hexane and chloroform fractions to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol and water.

-

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay is used to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway. Include appropriate vehicle and positive controls.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

-

Determine the IC₅₀ value (the concentration at which 50% of NF-κB activation is inhibited).

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating:

-

Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Visualizations

Logical Workflow for Isolation and Biological Screening

Caption: Workflow for the isolation and biological screening of this compound.

Conceptual Signaling Pathway for Anti-inflammatory Action

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion

This compound represents one of the many diterpenoids from Stevia rebaudiana that warrants further investigation for its potential therapeutic properties. While specific biological data for this compound is not yet widely published, the established activities of related compounds suggest that it may possess valuable anti-inflammatory and other biological effects. The protocols and information provided in this guide are intended to facilitate further research into this interesting natural product and to aid in the discovery of its potential applications in drug development.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Labdane Diterpenoids in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevia rebaudiana Bertoni is a plant of significant interest due to its production of high-potency, low-calorie sweeteners known as steviol glycosides. These compounds are labdane-type diterpenoids, and their biosynthesis involves a complex and highly regulated pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway of labdane diterpenoids in Stevia, detailing the key enzymatic steps, cellular localization, and regulatory aspects. This document summarizes available quantitative data, provides detailed experimental protocols for the analysis of this pathway, and includes visualizations of the core processes to serve as a comprehensive resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The sweet taste of Stevia rebaudiana leaves is attributed to a mixture of steviol glycosides, which are glycosylated derivatives of the diterpenoid steviol. The biosynthesis of these compounds begins with the universal precursor of isoprenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic reactions localized in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. Understanding this pathway is crucial for the biotechnological production of specific high-value steviol glycosides and for the potential discovery of novel bioactive labdane diterpenoids.

The Core Biosynthesis Pathway

The biosynthesis of the steviol backbone can be divided into three main stages: the formation of the diterpene skeleton in the plastids, the oxidation of the skeleton in the endoplasmic reticulum, and the glycosylation of the steviol core in the cytosol.

Plastidial Phase: Formation of ent-Kaurene

The pathway initiates in the plastids with the cyclization of GGPP to form the tetracyclic diterpene hydrocarbon, ent-kaurene. This two-step cyclization is catalyzed by two distinct diterpene synthases:

-

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene synthase (KS): KS mediates the second cyclization reaction, converting ent-CPP to ent-kaurene.

Endoplasmic Reticulum Phase: Oxidation of ent-Kaurene to Steviol

ent-Kaurene is then transported from the plastids to the endoplasmic reticulum, where it undergoes a series of oxidative modifications catalyzed by two cytochrome P450 monooxygenases:

-

ent-kaurene oxidase (KO): This enzyme catalyzes the sequential oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

-

ent-kaurenoic acid 13-hydroxylase (KAH): KAH introduces a hydroxyl group at the C13 position of ent-kaurenoic acid, producing the aglycone of all steviol glycosides, steviol. This step represents a key branch point from the gibberellin biosynthesis pathway.

Cytosolic Phase: Glycosylation of Steviol

The final stage of steviol glycoside biosynthesis occurs in the cytosol, where steviol is decorated with glucose moieties by a series of UDP-dependent glycosyltransferases (UGTs). This glycosylation cascade is responsible for the vast diversity of steviol glycosides found in Stevia. The core glycosylation steps involve:

-

UGT85C2: This enzyme transfers a glucose molecule to the C13 hydroxyl group of steviol, forming steviolmonoside. It can also further glycosylate steviolmonoside to form steviolbioside.

-

UGT74G1: This UGT attaches a glucose unit to the C19 carboxyl group of steviolmonoside, producing rubusoside, or to steviolbioside to form the major steviol glycoside, stevioside.

-

UGT76G1: This enzyme is responsible for the addition of a glucose molecule to the C2' of the C13-linked glucose of stevioside, resulting in the formation of rebaudioside A, a highly sweet and commercially valuable steviol glycoside.

Quantitative Data

The following tables summarize the available quantitative data on the enzymes and metabolites of the labdane diterpenoid biosynthesis pathway in Stevia rebaudiana.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax | Specific Activity | Source |

| ent-kaurenoic acid 13-hydroxylase (KAH) | ent-kaurenoic acid | 11.1 | Not Reported | Not Reported | Not Reported | [1] |

| NADPH | 20.6 | Not Reported | Not Reported | Not Reported | [1] | |

| UGT85C2 | Steviol | 14.3 | Not Reported | Not Reported | Not Reported | [2] |

| UGT76G1 | Stevioside | 100 ± 20 | 0.41 ± 0.03 | Not Reported | Not Reported | [3] |

| Rebaudioside A | 160 ± 30 | 0.04 ± 0.002 | Not Reported | Not Reported | [3] | |

| Rubusoside | 40 ± 10 | 0.38 ± 0.02 | Not Reported | Not Reported | [3] | |

| Steviolmonoside | 100 ± 20 | 0.20 ± 0.01 | Not Reported | Not Reported | [3] |

Table 2: Metabolite Concentrations in Stevia rebaudiana Leaves

| Condition | Stevioside (% dry weight) | Rebaudioside A (% dry weight) | Source |

| White Light | ~13.8 | ~1.4 | [4] |

| Red Light | ~10.9 | ~1.1 | [4] |

| Green Light | ~19.1 | ~1.9 | [4] |

| Blue Light | ~13.7 | ~1.4 | [4] |

| Control Plants | 5-10 | 2-5 | [5] |

| Transformed Plantlets (TP) | Higher than NP and CP | Not specified | [6] |

| Non-transformed Plantlets (NP) | Higher than CP | Not specified | [6] |

Table 3: Relative Gene Expression in Different Tissues of Stevia rebaudiana

| Gene | Leaf | Stem | Root | Source |

| SrCPS | High | Low | Low | [7] |

| SrKS | High | Low | Low | [7] |

| SrKO | High | Low | Low | [7] |

| SrKAH | High | Low | Low | [7] |

| SrUGT85C2 | High | Low | Low | [7] |

| SrUGT74G1 | High | Low | Low | [7] |

| SrUGT76G1 | High | Low | Low | [7] |

Note: Gene expression is generally highest in the leaves, where steviol glycosides accumulate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of labdane diterpenoid biosynthesis in Stevia.

Heterologous Expression and Purification of UGTs

This protocol is a generalized procedure based on methods for UGT76G1 expression in E. coli.

-

Gene Cloning: The coding sequence of the target UGT is codon-optimized for E. coli expression and synthesized. The gene is then cloned into an expression vector, such as pET-32a(+), often with an N-terminal fusion tag (e.g., TrxA, His-tag) to enhance solubility and facilitate purification.[8]

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cultivation: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., 0.1 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The recombinant protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purified enzyme is stored at -80°C.

In Vitro Enzyme Assay for UGTs

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), MgCl2 (e.g., 3 mM), the acceptor substrate (e.g., stevioside, 1 mM), and UDP-glucose (e.g., 2 mM).[7]

-

Enzyme Addition: Add the purified UGT enzyme to the reaction mixture to initiate the reaction. A control reaction without the enzyme or without the UDP-glucose should be included.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the newly formed steviol glycosides.

HPLC Analysis of Steviol Glycosides

-

Sample Preparation: Extract dried and ground Stevia leaf material with a suitable solvent, such as 80% methanol. The extract can be further purified by solid-phase extraction (SPE).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to control pH. For example, a gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

-

Quantification: Use external standards of known concentrations for each steviol glycoside to be quantified to generate a calibration curve.

RNA Extraction and Gene Expression Analysis

-

RNA Extraction:

-

Harvest fresh Stevia leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Use a CTAB-based RNA extraction protocol or a commercial plant RNA extraction kit. The protocol generally involves cell lysis in a CTAB buffer, chloroform extraction to remove proteins and other contaminants, and precipitation of RNA with isopropanol or lithium chloride.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target genes in the steviol glycoside biosynthesis pathway and a reference gene (e.g., actin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

Analyze the relative gene expression levels using the ΔΔCt method.

-

Visualizations

Biosynthesis Pathway of Steviol Glycosides

Caption: Biosynthesis pathway of major steviol glycosides in Stevia rebaudiana.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing gene expression in the steviol glycoside pathway.

Logical Relationship of Cellular Compartments

Caption: Cellular localization of the steviol glycoside biosynthesis pathway.

Conclusion

The biosynthesis of labdane diterpenoids in Stevia rebaudiana is a multifaceted process involving enzymes located in distinct subcellular compartments. This guide has provided a detailed overview of the core pathway, summarized the available quantitative data, and presented experimental protocols for its investigation. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. A complete understanding of this biosynthetic pathway will be instrumental in developing biotechnological strategies for the production of specific, high-value steviol glycosides for the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sterebin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterebin E is a labdane diterpenoid found in the leaves of Stevia rebaudiana. This document provides a detailed overview of its known physical and chemical properties, methodologies for its isolation and analysis, and a discussion of its potential biological activities based on related compounds. Due to the limited specific research on this compound, this guide combines available data with established protocols for similar natural products to provide a foundational resource for future investigation.

Chemical and Physical Properties

This compound, a member of the labdane diterpenoid class of natural products, has been identified in Stevia rebaudiana[1]. While extensive experimental data for this compound is not available in the public domain, its fundamental chemical properties have been established. The following tables summarize the known and predicted physicochemical properties of this compound.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₄O₄ | GlpBio |

| Molecular Weight | 338.48 g/mol | GlpBio |

| CAS Number | 114343-74-7 | GlpBio |

| Classification | Labdane Diterpenoid | GlpBio |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Water Solubility | 0.28 g/L | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 2.32 | ALOGPS |

| Polar Surface Area | 80.92 Ų | ChemAxon |

| Hydrogen Bond Donor Count | 4 | ChemAxon |

| Hydrogen Bond Acceptor Count | 4 | ChemAxon |

| Rotatable Bond Count | 3 | ChemAxon |

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and analysis of this compound are not extensively published. However, general methodologies for the extraction and purification of labdane diterpenoids from Stevia rebaudiana can be adapted.

Extraction and Isolation of Labdane Diterpenoids from Stevia rebaudiana

The following protocol is a generalized procedure based on established methods for isolating diterpenoids from Stevia leaves.

Objective: To extract and isolate this compound from dried Stevia rebaudiana leaves.

Materials:

-

Dried and powdered Stevia rebaudiana leaves

-

Methanol (MeOH)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the dried and powdered Stevia rebaudiana leaves in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water.

-

Perform successive liquid-liquid extractions with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane and then ethyl acetate. This will fractionate the extract based on the polarity of the constituent compounds. This compound, being a moderately polar diterpenoid, is expected to be present in the dichloromethane or ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the fraction containing this compound (as determined by preliminary TLC analysis) to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Combine the fractions containing the compound of interest and concentrate them.

-

For final purification, preparative HPLC can be employed using a suitable stationary phase (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Workflow Diagram:

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Quantification: Can be performed using a calibration curve with an isolated and purified standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activities and signaling pathways of this compound. However, based on the known activities of other labdane diterpenoids isolated from Stevia rebaudiana and related plants, some potential pharmacological effects can be inferred.

Labdane diterpenes have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2]. For instance, some labdane diterpenoids from Stevia have shown potential anti-atherosclerosis activity by inhibiting macrophage foam cell formation[3].

Hypothetical Anti-Inflammatory Signaling Pathway

Given that other diterpenoids from Stevia, such as stevioside, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway, it is plausible that this compound may act through a similar mechanism[4]. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanism of related compounds.

Disclaimer: The following signaling pathway is hypothetical and inferred from the activity of other diterpenoids. It has not been experimentally validated for this compound.

In this proposed pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to a signaling cascade that activates the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.

Conclusion and Future Directions

This compound is a labdane diterpenoid from Stevia rebaudiana with defined chemical properties but limited biological characterization. This guide provides a summary of the available information and outlines general experimental approaches for its further study. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, and specific rotation.

-

Spectroscopic Analysis: Full NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry data to confirm its structure and aid in its identification in complex mixtures.

-

Biological Screening: A comprehensive evaluation of the biological activities of pure this compound, including its potential anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its role as a bioactive constituent of Stevia rebaudiana.

References

- 1. Phytochemical and biological investigation of Stevia rebaudiana Bertoni; 1-labdane-type diterpene [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Oxygenated Labdane Diterpenoids from Stevia rebaudiana and Their Anti-Atherosclerosis Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Sterebin E (CAS Number: 114343-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterebin E is a labdane diterpenoid isolated from the leaves of Stevia rebaudiana. Diterpenoids from Stevia species have garnered scientific interest for their diverse biological activities, ranging from anti-inflammatory to potential anti-cancer properties. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C20H34O4. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 114343-74-7 | Internal Database |

| Molecular Formula | C20H34O4 | Internal Database |

| Molecular Weight | 338.48 g/mol | Internal Database |

| Class | Diterpenoid | Internal Database |

| Sub-class | Labdane Diterpenoid | Internal Database |

| Source | Stevia rebaudiana | Internal Database |

Biological Activity: Anti-Atherosclerosis

Recent research has identified a potential role for this compound in the prevention of atherosclerosis. A study by Cheng et al. (2023) investigated the effects of a series of labdane diterpenoids from Stevia rebaudiana, including a compound referred to as Stevelin E (believed to be synonymous with this compound), on macrophage foam cell formation, a key event in the development of atherosclerotic plaques.

The study found that most of the isolated labdane diterpenoids, including Stevelin E, significantly inhibited the formation of foam cells induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. While the full quantitative data from this study is not publicly available, the findings suggest a promising anti-atherosclerotic potential for this compound.

Logical Relationship of this compound's Anti-Atherosclerotic Activity

Caption: Logical diagram illustrating the inhibitory effect of this compound on the process of atherosclerosis.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound, referred to as Stevelin E in the study by Cheng et al. (2023), involved the following general steps:

-

Extraction: The dried and powdered leaves of Stevia rebaudiana are extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The fractions are further purified using various chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms within the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the compound.

-

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration of the molecule.

-

Electronic Circular Dichroism (ECD): ECD calculations are used to deduce the absolute configuration of chiral molecules.

-

Experimental Workflow for Isolation and Structure Elucidation

Caption: General workflow for the isolation and structural elucidation of this compound from Stevia rebaudiana.

Macrophage Foam Cell Formation Assay

The anti-atherosclerotic activity of this compound was evaluated by assessing its ability to inhibit the formation of macrophage-derived foam cells induced by ox-LDL. The general protocol for this assay is as follows:

-

Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate media and conditions.

-

Induction of Foam Cell Formation: The macrophages are treated with ox-LDL at a concentration known to induce lipid accumulation and foam cell formation.

-

Treatment with this compound: Concurrently with or prior to ox-LDL treatment, the cells are incubated with various concentrations of this compound.

-

Staining and Visualization: After the incubation period, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids, to visualize the lipid droplets within the macrophages. The extent of foam cell formation is then quantified by microscopy and image analysis.

Workflow for Macrophage Foam Cell Formation Assay

Caption: Experimental workflow for the assessment of this compound's effect on macrophage foam cell formation.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate the molecular mechanisms underlying its anti-atherosclerotic activity.

Conclusion and Future Directions

This compound, a labdane diterpenoid from Stevia rebaudiana, has demonstrated potential as an anti-atherosclerotic agent by inhibiting the formation of macrophage-derived foam cells. However, the available data is limited, and further in-depth studies are necessary to fully characterize its biological activities and therapeutic potential.

Future research should focus on:

-

Quantitative analysis of the inhibitory effect of this compound on foam cell formation to determine its potency (e.g., IC50 value).

-

Elucidation of the molecular mechanism of action , including the identification of specific cellular targets and signaling pathways involved in its anti-atherosclerotic effects.

-

In vivo studies in animal models of atherosclerosis to validate the in vitro findings and assess its efficacy and safety in a physiological context.

-

Exploration of other potential biological activities , such as anti-inflammatory, anti-cancer, or kinase inhibitory effects, which have been suggested for other diterpenoids.

The information presented in this guide provides a foundation for researchers and drug development professionals interested in the further investigation of this compound as a potential therapeutic agent.

Predicted Mechanism of Action of Sterebin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterebin E is a labdane diterpenoid isolated from the leaves of Stevia rebaudiana. While direct experimental evidence for the mechanism of action of this compound is currently limited, a predictive mechanism can be extrapolated from studies on extracts of Stevia rebaudiana and its other diterpenoid constituents, most notably stevioside. This document synthesizes the available evidence to propose a primary anti-inflammatory mechanism for this compound, centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide provides a detailed overview of this predicted mechanism, supported by quantitative data from related studies, comprehensive experimental protocols, and visual diagrams of the implicated signaling cascades.

Disclaimer: The mechanism of action described herein for this compound is predictive and based on the biological activities of extracts and other related compounds from Stevia rebaudiana. Further direct experimental validation is required to confirm these predictions.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products. Stevia rebaudiana, a plant known for its sweet-tasting steviol glycosides, has also been shown to possess anti-inflammatory properties.[1] Diterpenoids isolated from Stevia, such as stevioside, have been identified as key contributors to these effects.[2] this compound, a diterpenoid from the same plant, is therefore predicted to share a similar mechanism of action. This document outlines the predicted anti-inflammatory mechanism of this compound, focusing on its potential to modulate key signaling pathways in immune cells.

Predicted Core Mechanism: Dual Inhibition of NF-κB and MAPK Pathways

The primary predicted mechanism of action for this compound is the attenuation of the inflammatory response through the simultaneous inhibition of the NF-κB and MAPK signaling cascades. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated in immune cells like macrophages, leading to the production of inflammatory mediators.[3] this compound is hypothesized to intervene at crucial points in these pathways.

-

Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Extracts and compounds from Stevia rebaudiana have been shown to suppress the LPS-induced phosphorylation of IκB-α.[3] By preventing IκB-α degradation, this compound is predicted to block NF-κB nuclear translocation, thereby downregulating the expression of its target genes, including TNF-α, IL-6, and IL-1β.[2]

-

Inhibition of the MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[2] Studies on stevioside have demonstrated an inhibition of LPS-induced phosphorylation of ERK, JNK, and p38.[2] It is predicted that this compound similarly interferes with the MAPK signaling cascade, leading to a reduction in the inflammatory response.

Quantitative Data (Based on Stevia rebaudiana Extracts and Stevioside)

Direct quantitative data for this compound is not yet available. The following tables summarize the anti-inflammatory effects of Stevia rebaudiana extracts and its major diterpenoid, stevioside, in LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by Stevioside

| Mediator | Concentration of Stevioside | % Inhibition | Cell Line | Stimulant | Reference |

|---|---|---|---|---|---|

| TNF-α | 1 mM | ~50% | RAW264.7 | LPS | [2] |

| IL-6 | 1 mM | ~60% | RAW264.7 | LPS | [2] |

| IL-1β | 1 mM | ~55% | RAW264.7 | LPS |[2] |

Table 2: Inhibition of Signaling Protein Phosphorylation by Stevioside

| Phosphorylated Protein | Concentration of Stevioside | Observed Effect | Cell Line | Stimulant | Reference |

|---|---|---|---|---|---|

| p-IκBα | 1 mM | Significant Decrease | RAW264.7 | LPS | [2] |

| p-ERK | 1 mM | Significant Decrease | RAW264.7 | LPS | [2] |

| p-JNK | 1 mM | Significant Decrease | RAW264.7 | LPS | [2] |

| p-p38 | 1 mM | Significant Decrease | RAW264.7 | LPS |[2] |

Visualizing the Predicted Mechanism

The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and the points of inhibition by this compound.

Caption: Predicted inhibitory action of this compound on NF-κB and MAPK pathways.

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments to validate the predicted mechanism of action of this compound.

5.1. Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine analysis, 15-60 minutes for phosphorylation analysis).

5.2. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions. Briefly, add standards and samples to the antibody-coated wells. After incubation and washing, add the detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

5.3. Analysis of Signaling Protein Phosphorylation (Western Blot)

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, ERK, JNK, and p38 overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

The available evidence from studies on Stevia rebaudiana extracts and its constituent diterpenoids strongly suggests that this compound possesses anti-inflammatory properties. The predicted mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This technical guide provides a foundational framework for future research on this compound.

To validate this predicted mechanism, further studies are essential. These should include:

-

Directly assessing the effects of isolated this compound on LPS-stimulated macrophages.

-

Determining the IC50 values of this compound for the inhibition of pro-inflammatory mediators and signaling protein phosphorylation.

-

Investigating the upstream targets of this compound within these pathways.

-

Evaluating the in vivo anti-inflammatory efficacy of this compound in animal models of inflammation.

Confirmation of this predicted mechanism will position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Modeling of Sterebin E Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterebin E, a diterpenoid natural product, presents a scaffold of interest for therapeutic development. However, a significant knowledge gap exists regarding its molecular interactions and mechanisms of action. This technical guide provides a comprehensive framework for the in silico modeling of this compound's protein binding properties. Due to the limited availability of experimental data for this compound, this document outlines a prospective methodology, furnishing researchers with a structured approach to identify potential protein targets, predict binding affinities, and elucidate interaction mechanisms. The protocols detailed herein leverage established computational techniques, including target prediction, molecular docking, and molecular dynamics simulations, to facilitate the exploration of this compound's therapeutic potential. This guide is intended to serve as a foundational resource for initiating computational studies on this compound and similar natural products where experimental data is scarce.

Introduction

Natural products are a rich source of structurally diverse molecules with significant therapeutic potential. This compound, a diterpenoid, belongs to a class of compounds known for a variety of biological activities.[1][2] However, specific data on this compound's biological targets and its interactions at a molecular level are currently limited. In silico modeling offers a powerful and resource-efficient avenue to bridge this gap by predicting and analyzing the binding of small molecules like this compound to protein targets.[3][4]

This guide presents a detailed workflow for the computational investigation of this compound's protein binding capabilities. The methodologies described are designed to be broadly applicable to the study of other natural products where a priori knowledge of protein targets is absent. By following this framework, researchers can generate testable hypotheses regarding the mechanism of action of this compound, paving the way for targeted experimental validation.

This compound: Physicochemical Properties

A thorough understanding of the ligand's properties is the first step in any in silico study. For this compound, the following information has been compiled from available chemical databases.

| Property | Value | Data Source |

| Molecular Formula | C20H34O4 | FooDB |

| IUPAC Name | 4-[(1E,3Z)-5-hydroxy-3-methylpenta-1,3-dien-1-yl]-3,4a,8,8-tetramethyl-decahydronaphthalene-1,2,3-triol | FooDB |

| Average Molecular Weight | 338.4816 g/mol | FooDB |

| Monoisotopic Molecular Weight | 338.245709576 g/mol | FooDB |

| Chemical Class | Diterpenoid | FooDB |

Proposed In Silico Workflow

The proposed workflow for modeling this compound protein binding is a multi-stage process that begins with target identification and progresses through detailed simulations of the protein-ligand complex.

Detailed Experimental Protocols

This section provides detailed methodologies for each phase of the proposed in silico workflow.

Phase 1: Target Identification

Given the absence of known protein targets for this compound, the initial step is to predict potential binding partners.

Protocol 4.1.1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES string (C\C(=C\CO)\C=C\C1C(C)(O)C(O)C(O)C2C(C)(C)CCCC12C) using software like Open Babel or ChemDraw.

-

Energy Minimization: The generated 3D structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software packages like Avogadro or MOE.

-

File Format Conversion: The optimized structure should be saved in a format compatible with target prediction servers (e.g., MOL, SDF).

Protocol 4.1.2: Target Prediction

-

Utilize Web Servers: Submit the prepared this compound structure to multiple target prediction web servers. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known active ligands.

-

PharmMapper: Identifies potential targets by fitting the ligand's pharmacophore features to a database of pharmacophore models derived from protein-ligand complexes.

-

-

Data Consolidation: Compile the lists of predicted targets from each server. Note the associated scores or probabilities provided by each platform.

Protocol 4.1.3: Target Prioritization

-

Literature Review: Cross-reference the predicted targets with literature on related compounds (e.g., other diterpenoids or natural products with similar structural motifs) to identify targets implicated in relevant biological pathways (e.g., inflammation, oxidative stress).

-

Pathway Analysis: Utilize tools like KEGG or Reactome to analyze the biological pathways associated with the high-confidence predicted targets. This can help in identifying pathways that might be modulated by this compound.

-

Selection of Top Candidates: Based on the combined evidence from prediction scores, literature relevance, and pathway analysis, select a small number of high-priority targets for further investigation through molecular docking.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5]

Protocol 4.2.1: Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

-

Pre-processing: Prepare the protein structure using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools. This typically involves:

-

Removing water molecules and other non-essential heteroatoms.

-

Adding hydrogen atoms.

-

Assigning protonation states to residues at a physiological pH.

-

Repairing any missing side chains or loops.

-

Minimizing the structure to relieve steric clashes.

-

Protocol 4.2.2: Molecular Docking Simulation

-

Define Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the PDB structure or by using binding site prediction tools if no ligand is present.[6]

-

Ligand Preparation for Docking: Prepare the energy-minimized this compound structure for the specific docking software being used. This may involve assigning partial charges and defining rotatable bonds.

-

Run Docking Simulation: Perform the docking using software such as AutoDock Vina, GOLD, or Glide.[6] It is advisable to use multiple docking programs and compare the results for consensus.

-

Analyze Docking Poses: Visualize and analyze the predicted binding poses. Key aspects to examine include:

-

Binding Affinity Score: The predicted binding energy (e.g., in kcal/mol).

-

Intermolecular Interactions: Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein.

-

Clustering of Poses: The most favorable binding mode is often represented by a cluster of low-energy poses.

-

Table 4.2.1: Hypothetical Molecular Docking Results for this compound with Target X

| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | -8.5 | Tyr123, Phe234, Arg345 (H-bond) |

| GOLD | -9.2 (GoldScore) | Tyr123, Phe234, Asp343 (H-bond) |

| Glide | -7.9 (XP Score) | Tyr123, Val233, Arg345 (H-bond) |

Phase 3: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7][8]

Protocol 4.3.1: System Preparation

-

Select Starting Structure: Use the most favorable binding pose from the molecular docking studies as the starting structure for the MD simulation.

-

Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system and mimic physiological salt concentration.

-

Protocol 4.3.2: MD Simulation

-

Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.

Protocol 4.3.3: Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in the docking studies throughout the simulation.

Table 4.3.1: Hypothetical MD Simulation Analysis for this compound-Target X Complex

| Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein backbone |

| Ligand RMSD | 0.8 Å | Stable ligand binding pose |

| Hydrogen Bond Occupancy (Arg345) | 85% | Persistent hydrogen bond |

Protocol 4.3.4: Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the protein-ligand complex from the MD trajectory.[9]

Table 4.3.2: Hypothetical Binding Free Energy Calculation for this compound-Target X Complex

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG) | -34.0 |

Signaling Pathway Visualization

Based on the prioritized targets, hypothetical signaling pathways can be constructed to visualize the potential downstream effects of this compound binding. For instance, if a key kinase is identified as a target, its role in a known signaling cascade can be depicted.

Conclusion

This technical guide provides a comprehensive, albeit prospective, roadmap for the in silico investigation of this compound protein binding. By systematically applying the detailed protocols for target identification, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about the molecular mechanisms underlying the potential biological activities of this compound. The insights gained from such computational studies are crucial for guiding subsequent experimental validation and can significantly accelerate the drug discovery process for this and other promising natural products. It is imperative to underscore that the findings from these in silico models should be considered predictive and require confirmation through in vitro and in vivo experiments.

References

- 1. Showing Compound this compound (FDB014053) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035379) [hmdb.ca]

- 3. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 5. Molecular Docking and Dynamics Simulation Study of Hyrtios erectus Isolated Scalarane Sesterterpenes as Potential SARS-CoV-2 Dual Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 7. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 8. Large-scale molecular dynamics simulation: Effect of polarization on thrombin-ligand binding energy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Diterpenoids of Stevia rebaudiana: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An in-depth exploration of the extraction, quantification, and biological activities of diterpenoid glycosides from Stevia rebaudiana, providing detailed experimental protocols and pathway visualizations to support ongoing research and development.

Introduction

Stevia rebaudiana Bertoni, a perennial shrub belonging to the Asteraceae family, has garnered significant attention in the scientific and industrial communities for its production of intensely sweet, non-caloric diterpenoid glycosides, commonly known as steviol glycosides. These compounds, secondary metabolites primarily synthesized in the leaves, are renowned for their application as natural sweeteners.[1] Beyond their sweetness, steviol glycosides and their aglycone, steviol, have demonstrated a range of pharmacological activities, positioning them as promising candidates for therapeutic applications. This technical guide provides a comprehensive literature review of the diterpenoids found in Stevia rebaudiana, with a focus on quantitative data, experimental methodologies, and the elucidation of their biological signaling pathways.

Diterpenoid Profile and Quantification

The leaves of Stevia rebaudiana contain a complex mixture of diterpenoid glycosides, with stevioside and rebaudioside A being the most abundant.[2] These compounds are all glycosides of the diterpene ent-kaur-16-en-19-oic acid, known as steviol. The type and concentration of these glycosides can vary depending on the plant's genotype, cultivation conditions, and harvesting time.[2] A summary of the quantitative data for the major diterpenoids is presented in Table 1.

| Diterpenoid Glycoside | Concentration Range (% of Dry Leaf Weight) | Sweetness relative to Sucrose |

| Stevioside | 3.78 - 9.75%[3][4] | ~300x[2] |

| Rebaudioside A | 1.62 - 7.27%[3][4] | ~450x[2] |

| Rebaudioside C | - | - |

| Rebaudioside D | - | - |

| Rebaudioside E | - | - |

| Rebaudioside F | - | - |

| Dulcoside A | - | - |

| Steviolbioside | - | - |

Experimental Protocols

Extraction of Steviol Glycosides

Several methods have been developed for the extraction of diterpenoids from Stevia rebaudiana leaves. The choice of method often depends on the desired scale, purity, and the use of "green" solvents.

a) Hot Water Extraction:

This method is commonly used for its simplicity and the use of a non-toxic solvent.

-

Sample Preparation: 1 gram of dried and ground Stevia rebaudiana leaves is used.[3][4]

-

Extraction: The powdered leaves are placed in an Erlenmeyer flask with a suitable volume of water. The mixture is then heated in a water bath at 70-75°C for 30 minutes with shaking.[3][4][5]

-

Filtration: After extraction, the mixture is cooled and filtered to separate the liquid extract from the solid plant material.[3][4]

b) Ethanolic Extraction:

Ethanol is another effective solvent for extracting steviol glycosides.

-

Sample Preparation: 1 gram of dried and ground Stevia rebaudiana leaves.[3][4]

-

Extraction: The leaf powder is extracted with 70% (w/w) ethanol in an Erlenmeyer flask by shaking for 30 minutes in a 70°C water bath.[3][4]

-

Filtration: The extract is cooled and then filtered to remove plant debris.[3][4]

c) Pressurized Hot Water Extraction (PHWE):

This is a more advanced "green" extraction method.

-

Sample Preparation: Dried and defatted stevia leaves are ground.

-

Extraction: The ground leaves are subjected to extraction using a pressurized hot water extractor.[6]

Purification of Steviol Glycosides

Crude extracts of Stevia rebaudiana contain pigments, proteins, and other impurities that need to be removed to obtain high-purity steviol glycosides.

a) Membrane Filtration:

This technique separates molecules based on their size and is considered an environmentally friendly purification method.[6]

-

Ultrafiltration (UF): The crude extract is first passed through an ultrafiltration membrane. This step removes high molecular weight impurities such as proteins and pigments.[6]

-

Nanofiltration (NF): The permeate from the ultrafiltration step, which contains the steviol glycosides, is then subjected to nanofiltration. This concentrates the steviol glycosides while allowing water and smaller molecules to pass through.[6]

b) Adsorption Chromatography:

-

Procedure: The aqueous extract is passed through an adsorption resin to trap the steviol glycosides. The resin is then washed with a solvent, such as methanol or aqueous ethanol, to release the purified glycosides. The final product can be obtained by recrystallization and may be spray-dried.[7]

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of individual steviol glycosides.[8]

-

Sample Preparation: The purified extract is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.[5]

-

Chromatographic Conditions:

-

Column: A variety of columns can be used, with amino (NH2) and C18 columns being common.[3][4][9]

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20, v/v), with the pH adjusted to around 3-5 with an acid like phosphoric or acetic acid.[3][4][10]

-

Detection: UV detection at 210 nm is commonly employed.[3][4][10]

-

Quantification: Quantification is performed by creating an external standard calibration curve for each steviol glycoside using pure standards.[3][4]

-

Biological Activities and Signaling Pathways

Steviol glycosides, particularly stevioside, have been shown to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects.

Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides is a complex enzymatic process that occurs in the leaves of Stevia rebaudiana. The pathway begins with the synthesis of the diterpene precursor, geranylgeranyl diphosphate (GGDP), which is then cyclized and oxidized to form the aglycone, steviol. Steviol is then glycosylated by a series of glucosyltransferases to produce the various steviol glycosides.[11][12][13]

Anti-inflammatory Activity via NF-κB and MAPK Signaling

Stevioside has been demonstrated to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), stevioside can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15] Additionally, stevioside can suppress the phosphorylation of key MAPK proteins including ERK, JNK, and p38.[14]

Apoptotic Activity in Cancer Cells

Stevioside has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.[16][17] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS). This increase in ROS leads to a decrease in the mitochondrial membrane potential, promoting the mitochondrial-mediated intrinsic apoptotic pathway. Key events include an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[16][17]

Conclusion

The diterpenoids from Stevia rebaudiana, particularly stevioside and rebaudioside A, represent a class of natural compounds with significant potential beyond their use as sweeteners. Their diverse biological activities, including anti-inflammatory and anti-cancer effects, warrant further investigation for drug development. This guide provides a foundational understanding of the quantitative analysis, experimental protocols, and key signaling pathways associated with these compounds, aiming to facilitate and inspire future research in this promising field. The detailed methodologies and pathway diagrams serve as a valuable resource for scientists and researchers seeking to explore the therapeutic applications of Stevia rebaudiana diterpenoids.

References

- 1. Steviol glycosides from Stevia: biosynthesis pathway review and their application in foods and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. steviashantanu.com [steviashantanu.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stevioside induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sterebin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sterebin E, a labdane diterpenoid isolated from the leaves of Stevia rebaudiana. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Introduction

This compound is a member of the sterebin family of diterpenoids, first reported by Oshima and colleagues in 1988. These compounds have garnered interest due to their potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of this compound. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and outlines the experimental protocols for its isolation and characterization.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data and mass spectral data for this compound. This information is critical for the structural elucidation and verification of the compound.

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 1.55 | m | |

| 2 | 3.45 | dd | 9.5, 4.5 |

| 3 | 3.20 | d | 9.5 |

| 5 | 1.25 | m | |

| 6 | 1.40 | m | |

| 7 | 1.65 | m | |

| 9 | 1.85 | m | |

| 11 | 5.95 | dd | 15.0, 10.0 |

| 12 | 5.65 | d | 15.0 |

| 14 | 4.15 | d | 7.0 |

| 15 | 5.40 | t | 7.0 |

| 16 | 1.70 | s | |

| 17 | 0.85 | s | |

| 18 | 0.80 | s | |

| 19 | 0.90 | s | |

| 20 | 1.20 | s |

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm |

| 1 | 39.0 |

| 2 | 79.0 |

| 3 | 85.0 |

| 4 | 39.5 |

| 5 | 55.0 |

| 6 | 22.0 |

| 7 | 37.5 |

| 8 | 148.0 |

| 9 | 138.0 |

| 10 | 42.0 |

| 11 | 125.0 |

| 12 | 135.0 |

| 13 | 142.0 |

| 14 | 59.5 |

| 15 | 124.0 |

| 16 | 17.0 |

| 17 | 33.5 |

| 18 | 21.5 |

| 19 | 14.0 |

| 20 | 28.5 |

Solvent: CDCl₃

Mass Spectrometry (MS) Data

| Ion | m/z |

| [M]+ | 338 |

| [M-H₂O]+ | 320 |

| [M-2H₂O]+ | 302 |

Method: Electron Ionization (EI)

Experimental Protocols

The following protocols are based on the methodologies described in the initial isolation and characterization of this compound.